molecular formula C23H25FN6O5S2 B609981 PF-06439015 mesylate CAS No. 1565822-20-9

PF-06439015 mesylate

Cat. No.: B609981
CAS No.: 1565822-20-9
M. Wt: 548.6084
InChI Key: CVPQOLHPYNCJHK-RSUIGRPMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-06439015 mesylate (chemical formula: C22H23FN6O3S · CH3SO3H) is a methanesulfonate salt of the parent compound PF-06439013. While its exact therapeutic application remains under investigation, its structural features align with compounds targeting enzymatic pathways in oncology or inflammatory diseases. Limited published data exist on its pharmacokinetics or clinical efficacy, necessitating comparative analysis with established mesylate-based drugs.

Properties

CAS No.

1565822-20-9

Molecular Formula

C23H25FN6O5S2

Molecular Weight

548.6084

IUPAC Name

(R)-2-(5-(6-amino-5-((R)-1-(5-fluoro-2-(2H-1,2,3-triazol-2-yl)phenyl)ethoxy)pyridin-3-yl)-4-methylthiazol-2-yl)propane-1,2-diol mesylate

InChI

InChI=1S/C22H23FN6O3S.CH4O3S/c1-12-19(33-21(28-12)22(3,31)11-30)14-8-18(20(24)25-10-14)32-13(2)16-9-15(23)4-5-17(16)29-26-6-7-27-29;1-5(2,3)4/h4-10,13,30-31H,11H2,1-3H3,(H2,24,25);1H3,(H,2,3,4)/t13-,22-;/m1./s1

InChI Key

CVPQOLHPYNCJHK-RSUIGRPMSA-N

SMILES

O[C@H](CC1=NC(C)=C(C2=CC(O[C@@H](C3=CC(F)=CC=C3N4N=CC=N4)C)=C(N)N=C2)S1)COS(C)(=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-06439015;  PF 06439015;  PF06439015;  PF-06439015 mesylate; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Nafamostat Mesylate
  • Therapeutic Use : Anticoagulant during continuous kidney replacement therapy (CKRT) in critically ill patients .
  • Mechanism : Serine protease inhibitor, preventing filter clotting by inhibiting thrombin and other coagulation factors.
  • Key Findings: No significant dose-response relationship between 5–30 mg/hr doses and filter life during CKRT . Lacks evidence-based guidelines despite widespread use in Japan .
  • Advantage : Preferred in high bleeding-risk scenarios due to short half-life and reversible inhibition .
Nelfinavir Mesylate
  • Therapeutic Use : HIV-1 protease inhibitor with secondary activity against herpesviruses (HSV-1/HSV-2) and Kaposi’s sarcoma .
  • Mechanism : Blocks viral particle maturation and export.
  • Key Findings :
    • Clinical trials underway for Kaposi’s sarcoma (NCT03077451) .
    • Demonstrates broader antiviral activity beyond HIV .
Sorafenib Mesylate
  • Therapeutic Use : FDA-approved kinase inhibitor for advanced renal cancer .
  • Mechanism : Targets Raf kinase, VEGF, and PDGF receptors.
  • Advantage: First-line treatment for renal carcinoma with proven survival benefits .
Cetyl Tranexamate Mesylate
  • Therapeutic Use : Topical agent for skin discoloration .
  • Mechanism : Inhibits tyrosinase, reducing melanin synthesis.
  • Key Findings :
    • Superior skin penetration compared to tranexamic acid due to lipid-like structure .
    • Enables sustained release of active compounds .

Pharmacokinetic and Solubility Profiles

Compound Solubility Advantage Pharmacokinetic Insight
PF-06439015 mesylate Likely enhanced aqueous solubility (mesylate salt) Under investigation
Nafamostat mesylate Short half-life suitable for CKRT No dose-response in filter clotting
Nelfinavir mesylate Formulated for oral bioavailability Broad-spectrum antiviral activity
Cetyl tranexamate mesylate Lipophilic for dermal delivery Clinically validated for topical use

Clinical and Preclinical Data

This compound :

  • Potential applications inferred from structural analogs (e.g., kinase inhibitors like sorafenib) .

Nafamostat vs. Heparin/Citrate :

  • Requires comparative studies to establish superiority in CKRT .
  • Current use is empirical, highlighting the need for robust clinical data .

Sorafenib Mesylate :

  • Gold standard for renal cancer with a 2005 FDA approval .

Q & A

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer :
  • Physiologically Based PK (PBPK) Modeling : Simulate drug distribution in virtual human populations to identify bioavailability barriers (e.g., efflux transporters). Validate with paired in vitro-in vivo extrapolation (IVIVE) .
  • Tissue Microdialysis : Measure free drug concentrations in target tissues (e.g., bone marrow) to confirm therapeutic thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06439015 mesylate
Reactant of Route 2
Reactant of Route 2
PF-06439015 mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.